1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol

Medicinal Chemistry Material Science Organic Synthesis

Researchers requiring a conformationally constrained bifunctional scaffold often face analogs with inappropriate ring strain or unsuitable LogP. 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol (CAS 1847452-86-1) provides a precise solution with a 26.4 kcal/mol strained cyclobutanol core and reactive epoxide, enabling orthogonal polymerization and CNS-oriented fragment libraries. • Molecular Weight of 128.17 g/mol improves ligand efficiency versus larger-ring analogs. • Computed LogP of 0.3 and TPSA of 32.8 Ų support blood-brain barrier penetration studies. • >95% purity reduces purification overhead; stored at ambient conditions to simplify logistics.

Molecular Formula C7H12O2
Molecular Weight 128.171
CAS No. 1847452-86-1
Cat. No. B2642814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
CAS1847452-86-1
Molecular FormulaC7H12O2
Molecular Weight128.171
Structural Identifiers
SMILESC1CC(C1)(CC2CO2)O
InChIInChI=1S/C7H12O2/c8-7(2-1-3-7)4-6-5-9-6/h6,8H,1-5H2
InChIKeyPECYOZWDRJGGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol: Epoxide-Alcohol Hybrid Building Block


1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol (CAS 1847452-86-1) is a bifunctional small molecule comprising a cyclobutanol core and an oxirane (epoxide) moiety [1]. With a molecular weight of 128.17 g/mol and the molecular formula C₇H₁₂O₂, it is classified as a strained heterocyclic alcohol [1][2]. The compound serves as a versatile intermediate in organic synthesis, where its dual reactive sites enable distinct transformations not possible with simpler epoxides or alcohols .

1 Bifunctional epoxide-alcohol building block for sequential derivatization
2 Strained cyclobutanol core enables Pd-catalyzed ring-opening polymerization pathways
3 Moderate lipophilicity and low molecular weight support synthetic intermediate versatility

1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol vs. Cyclopentyl/Cyclohexyl Analogs


Generic substitution of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol with its cyclopentyl (CAS 36399-23-2) or cyclohexyl (CAS 36399-24-3) analogs is scientifically invalid due to quantifiable differences in physicochemical properties that dictate reactivity and application suitability. The cyclobutanol ring introduces approximately 26.4 kcal/mol of angle strain, significantly higher than cyclopentanol (~6.5 kcal/mol) or cyclohexanol (~0 kcal/mol), which alters ring-opening kinetics and favors distinct reaction pathways [1]. Computed descriptors—including LogP (0.3 vs. 0.22 for the cyclopentyl analog), topological polar surface area (32.8 Ų), and rotatable bond count (2)—further differentiate its behavior in biological and material science contexts [2]. The evidence below quantifies these differences to guide precise scientific selection and procurement.

Target Compound Cyclobutanol scaffold with ~26.4 kcal/mol ring strain drives unique Pd-catalyzed ROP not feasible with larger rings.
Cyclopentyl/Cyclohexyl Analogs Lack sufficient ring strain for C(sp³)–C(sp³) cleavage; substitution eliminates key polymerization utility.
Target Compound Lower LogP (0.3) and smaller molecular surface area influence solubility and diffusion vs. larger-ring analogs.
Cyclohexyl Analog Higher lipophilicity (LogP >1) may reduce aqueous solubility and alter distribution in biphasic or biological assays.
Target Compound Greater fractional polar surface area may enhance aqueous compatibility relative to total molecular size.
Cyclopentyl/Cyclohexyl Analogs Same absolute TPSA but lower fractional polarity, potentially altering formulation and permeability contexts.

1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol: Quantitative Differentiation


Molecular Weight and Formula Differences vs. Analogs

The molecular weight of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol is 128.17 g/mol, which is 14.03 g/mol (9.9%) lower than the cyclopentyl analog (142.20 g/mol) and 28.06 g/mol (17.9%) lower than the cyclohexyl analog (156.26 g/mol) [1][2]. This quantifiable difference in molecular weight directly impacts molar concentration calculations, diffusion rates, and pharmacokinetic predictions in biological assays, as well as stoichiometric ratios in polymerization reactions.

Mol. Weight vs. Analogs
Head-to-head
128.17 g/mol
vs. 142.20 (cyclopentyl) & 156.26 (cyclohexyl)
9.9–17.9% lower MW increases molar quantity per gram for equimolar experiments.
Directly affects stoichiometry and diffusion rates.
Medicinal Chemistry Material Science Organic Synthesis

Lipophilicity (LogP) Comparison with Analogs

The computed XLogP3-AA value for 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol is 0.3 [1]. The cyclopentyl analog exhibits a LogP of 0.22, while the cyclohexyl analog has a LogP of approximately 1.1–1.3 (estimated based on incremental methylene contributions) [2][3]. The 0.08 unit difference (26.7% relative increase) between the cyclobutyl and cyclopentyl compounds, and the ~0.8–1.0 unit difference versus the cyclohexyl analog, predict measurably different membrane permeability and aqueous solubility profiles.

Lipophilicity (XLogP3)
Head-to-head
0.3 (target)
vs. 0.22 (cyclopentyl) & ~1.1–1.3 (cyclohexyl)
Reported LogP 0.3 supports balanced solubility and permeability profiles.
Cyclohexyl analog may show reduced aqueous solubility.
Drug Discovery ADME Prediction Chemical Biology

Topological Polar Surface Area and Hydrogen Bonding vs. Analogs

The topological polar surface area (TPSA) of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol is 32.8 Ų [1]. The cyclopentyl analog exhibits an identical TPSA of 32.8 Ų, while the cyclohexyl analog also shares this value, as TPSA is determined solely by the oxirane oxygen (12.5 Ų) and hydroxyl oxygen (20.2 Ų) contributions [2]. However, the fraction of polar surface area relative to total molecular surface area (FPSA) is higher for the cyclobutyl compound due to its smaller total surface area (estimated 180–200 Ų vs. 210–230 Ų for cyclopentyl and 240–260 Ų for cyclohexyl), which can influence passive permeability predictions.

Topological PSA
Cross-study comparable
32.8 Ų (all analogs)
Fractional PSA higher for cyclobutyl due to smaller total area
Higher fractional polarity may improve aqueous solubility in formulation contexts.
Absolute TPSA identical; context-dependent.
Medicinal Chemistry Blood-Brain Barrier Permeability Oral Bioavailability

Rotatable Bond Count and Molecular Flexibility vs. Analogs

1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol possesses 2 rotatable bonds [1]. The cyclopentyl analog has 2 rotatable bonds, and the cyclohexyl analog has 2 rotatable bonds [2]. However, the cyclobutane ring restricts the conformational space available to the exocyclic oxiranylmethyl group more severely than larger rings due to increased 1,3-diaxial-like interactions in the four-membered ring. This restricted flexibility can translate into higher entropic binding efficiency in biological targets and altered crystallization behavior.

Rotatable Bonds & Flexibility
Class-level inference
2 rotatable bonds (all analogs), but cyclobutane ring restricts conformational space more severely.
Constrained geometry may improve binding selectivity in stereoselective applications.
Entropic advantage from ring strain; requires validation.
Conformational Analysis Ligand Efficiency Crystallography

Ring Strain and Pd-Catalyzed Polymerization Reactivity

Cyclobutanols undergo ring-opening polymerization (ROP) via C(sp³)–C(sp³) bond cleavage in the presence of Pd catalysts, a reactivity pathway not accessible to cyclopentanols or cyclohexanols due to insufficient ring strain [1]. While no direct head-to-head kinetic data for 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol versus its analogs are available, the class-level evidence demonstrates that cyclobutanols (ring strain ~26.4 kcal/mol) readily undergo β-carbon elimination, whereas cyclopentanols (~6.5 kcal/mol) and cyclohexanols (~0 kcal/mol) do not [2]. The presence of the pendant epoxide group further enables orthogonal polymerization via cationic or anionic oxirane ring-opening, creating a dual-cure or sequential polymerization capability not possible with monofunctional analogs.

Ring Strain & ROP Reactivity
Class-level inference
~26.4 kcal/mol strain (cyclobutane) vs. ~6.5 (cyclopentane) & ~0 (cyclohexane). Enables Pd-catalyzed C–C cleavage.
Unique polymerization pathway not accessible to larger-ring analogs.
Based on published cyclobutanol ROP class evidence.
Polymer Chemistry Ring-Opening Polymerization Materials Science

Commercial Purity and Storage Specifications

Commercially available 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol is offered at a minimum purity specification of 95% . The cyclopentyl analog is similarly available at 95% purity, while the cyclohexyl analog is typically offered at 97–98% purity . Recommended long-term storage conditions for the target compound are in a cool, dry place , whereas the cyclohexyl analog requires storage at -20°C and protection from light , indicating different stability profiles that affect handling and shelf-life planning.

Commercial Purity & Storage
Cross-study comparable
95% min. purity (target & cyclopentyl); 97–98% (cyclohexyl). Storage: cool, dry place vs. -20°C for cyclohexyl analog.
Less stringent storage may reduce handling complexity.
Verify vendor COA for lot-specific purity.
Chemical Procurement Quality Control Laboratory Supply

1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol: Application Scenarios


Dual-Cure Polymer Synthesis via Orthogonal Reactivity

The combination of an epoxide ring and a strained cyclobutanol core enables sequential or orthogonal polymerization strategies. The epoxide can undergo cationic or anionic ring-opening polymerization under conditions that leave the cyclobutanol intact, while subsequent Pd-catalyzed C(sp³)–C(sp³) bond cleavage of the cyclobutanol ring yields polyketone materials [1]. This dual reactivity, supported by the class-level evidence of cyclobutanol ROP, is not possible with cyclopentyl or cyclohexyl analogs, which lack the requisite ring strain for Pd-catalyzed opening [2].

Medicinal Chemistry Building Block for CNS Drug Discovery

With a computed LogP of 0.3 and TPSA of 32.8 Ų, 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol falls within favorable ranges for oral bioavailability and blood-brain barrier penetration [1]. The 9.9–17.9% lower molecular weight compared to larger-ring analogs translates to improved ligand efficiency metrics [2]. The constrained cyclobutyl geometry may enhance target selectivity by reducing entropic penalties upon binding [3]. These properties make it a strategic choice for fragment-based drug discovery and CNS-targeted library synthesis.

Stereoselective Synthesis via Cyclobutane Ring Constraint

The restricted conformational flexibility imposed by the four-membered cyclobutane ring (2 rotatable bonds but high ring strain) provides a more rigid scaffold than cyclopentyl or cyclohexyl analogs [1]. This rigidity can be exploited in asymmetric synthesis and chiral auxiliary applications where precise spatial orientation of the epoxide and hydroxyl groups is critical for stereochemical outcomes [2].

Cost-Efficient Procurement for High-Throughput Screening

The 95% minimum purity specification and less stringent storage requirements (cool, dry place) of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol reduce logistical complexity compared to analogs requiring cold-chain storage [1]. The lower molecular weight (128.17 g/mol) means that fewer grams are required to achieve equimolar concentrations relative to larger-ring analogs, potentially reducing per-assay material costs in large-scale screening campaigns [2].

Application
Selection Property
Validation Focus
Dual-Cure Polymer Synthesis
Orthogonal epoxide/cyclobutanol reactivity
Pd-catalyzed C–C cleavage polymerization pathway
CNS Drug Discovery Building Block
Low LogP, moderate TPSA, constrained geometry
Ligand efficiency and permeability model studies
Stereoselective Synthesis
Restricted conformational flexibility of cyclobutane
Stereochemical outcome in asymmetric transformations
High-Throughput Screening Procurement
Lower molecular weight, ambient storage
Cost-per-assay and logistical efficiency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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